molecular formula C16H17F4IN2O B14855085 Alcohol Togni-(3,5-diMe-PyrazolylCF2CF2) reagent

Alcohol Togni-(3,5-diMe-PyrazolylCF2CF2) reagent

Cat. No.: B14855085
M. Wt: 456.22 g/mol
InChI Key: KAIPCCUVCLFFNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alcohol Togni-(3,5-diMe-PyrazolylCF2CF2) reagent is an electrophilic hypervalent iodine-fluoroalkyl reagent. It is known for introducing the pyrazolyltetrafluoroethyl fragment into various substrates. This reagent is particularly useful in organic synthesis for the formation of carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alcohol Togni-(3,5-diMe-PyrazolylCF2CF2) reagent typically involves the reaction of hypervalent iodine compounds with pyrazole derivatives. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the stability of the reagent .

Industrial Production Methods

Industrial production methods for this reagent are not widely documented. it is likely that large-scale synthesis would involve similar reaction conditions as laboratory-scale synthesis, with additional considerations for safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

Alcohol Togni-(3,5-diMe-PyrazolylCF2CF2) reagent primarily undergoes substitution reactions. It is used to introduce the pyrazolyltetrafluoroethyl group into various organic molecules .

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as phenolates and alcohols. The reactions typically occur under mild conditions, often at room temperature .

Major Products

The major products formed from reactions with this reagent are pyrazolyltetrafluoroethyl-substituted organic compounds. These products are valuable intermediates in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action for Alcohol Togni-(3,5-diMe-PyrazolylCF2CF2) reagent involves the transfer of the pyrazolyltetrafluoroethyl group to a substrate. This transfer is facilitated by the hypervalent iodine center, which acts as an electrophile. The molecular targets and pathways involved in this process are primarily determined by the nature of the substrate and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alcohol Togni-(3,5-diMe-PyrazolylCF2CF2) reagent is unique due to its ability to introduce the pyrazolyltetrafluoroethyl group into organic molecules. This makes it particularly valuable in the synthesis of fluorinated compounds, which are important in various fields, including pharmaceuticals and materials science .

Properties

Molecular Formula

C16H17F4IN2O

Molecular Weight

456.22 g/mol

IUPAC Name

1-[2-(3,3-dimethyl-1λ3,2-benziodoxol-1-yl)-1,1,2,2-tetrafluoroethyl]-3,5-dimethylpyrazole

InChI

InChI=1S/C16H17F4IN2O/c1-10-9-11(2)23(22-10)16(19,20)15(17,18)21-13-8-6-5-7-12(13)14(3,4)24-21/h5-9H,1-4H3

InChI Key

KAIPCCUVCLFFNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(C(F)(F)I2C3=CC=CC=C3C(O2)(C)C)(F)F)C

Origin of Product

United States

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